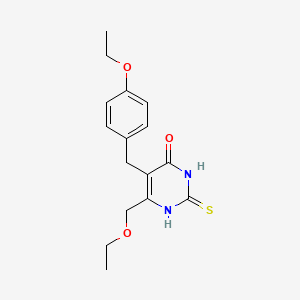
4-butyl-N-4-pyridinylbenzamide
Übersicht
Beschreibung
4-butyl-N-4-pyridinylbenzamide is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoreaction Studies
The photochemical behavior of related compounds such as 2-halo-N-pyridinylbenzamide has been studied. These compounds undergo photoreaction to afford photocyclized products like benzo[c]naphthyridinones. This involves a complex mechanism including intramolecular cyclization assisted by n-complexation of radicals. This study is crucial in understanding the photochemical pathways and potential applications in photochemical syntheses (Park et al., 2001).
Synthesis and Characterization
Studies have been conducted on the synthesis and growth of extended π-conjugated organic materials based on methyl pyridinium compounds. This research is significant for the development of new materials with potential applications in optoelectronics and photovoltaics (Antony et al., 2019).
Nanoparticle Functionalization
Research on the functionalization and stabilization of nanoparticles, like TiO2, using compounds containing pyridine groups has been carried out. This is important for the development of novel materials with enhanced properties for applications in solar cells and other photovoltaic devices (Burger et al., 2015).
Polymer Synthesis
In the field of polymer science, compounds with pyridine groups have been used to synthesize poly(pyridine-imides) with unique properties. These polymers have potential applications in high-performance materials due to their excellent thermal stability and fluorescent properties (Lu et al., 2014).
Ionic Liquids and Electrolytes
Studies on pyridinium ionic liquids have revealed their impact on solvent polarities and various physicochemical properties. This research is significant in the development of advanced electrolytes for applications in energy storage and conversion technologies (Lee et al., 2008).
Dye-Sensitized Solar Cells
Compounds related to 4-butyl-N-4-pyridinylbenzamide have been used to improve the performance of dye-sensitized solar cells (DSSCs). This research is key in enhancing the efficiency and stabilityof DSSCs, which are a promising alternative to traditional photovoltaic systems. For instance, studies have shown that pyridinyl-functionalized ionic liquids can be used as additives in DSSCs to achieve high overall power conversion efficiency and better long-term stability (Xu et al., 2013).
Novel Synthesis Methods
Research has been conducted on the use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate for the synthesis of novel compounds. This showcases the utility of ionic liquids as environmentally friendly and efficient mediums for organic synthesis (Satyanarayana et al., 2021).
Material Functionalization for Electronics
Research involving cationic dendrons, like 4-tert-butyl-1-(3-(3,4-dihydroxybenzamido)benzyl)pyridinium bromide, has been significant in functionalizing zinc oxide nanostructures for applications in dye-sensitized solar cells. This demonstrates the potential of these compounds in the development of advanced materials for electronics (Gnichwitz et al., 2010).
Eigenschaften
IUPAC Name |
4-butyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)16(19)18-15-9-11-17-12-10-15/h5-12H,2-4H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKHSTAKHWJKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(difluoromethoxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4786296.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4786303.png)
![1-[4-(4-Tert-butyl-2-chlorophenoxy)butyl]-1,2,4-triazole](/img/structure/B4786310.png)


![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4786343.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4786347.png)
![2-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4786349.png)
![2-methyl-5-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4786362.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4786367.png)

![N-{[1-(2,2-dimethylpropyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4786383.png)
![[4-(benzyloxy)-3,5-dichlorobenzyl]methylamine hydrochloride](/img/structure/B4786396.png)
![4-fluoro-N-{[1-(4-hydroxy-3,5-dimethylbenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B4786402.png)
